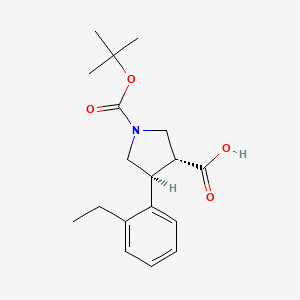

(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid

Beschreibung

This compound is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the N1 position and a 2-ethylphenyl substituent at the C4 position. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, while the 2-ethylphenyl moiety introduces steric and electronic effects that influence reactivity and molecular interactions. The stereochemistry (3R,4S) is critical for applications in asymmetric synthesis and drug development, where spatial arrangement impacts biological activity .

Eigenschaften

Molekularformel |

C18H25NO4 |

|---|---|

Molekulargewicht |

319.4 g/mol |

IUPAC-Name |

(3R,4S)-4-(2-ethylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C18H25NO4/c1-5-12-8-6-7-9-13(12)14-10-19(11-15(14)16(20)21)17(22)23-18(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,20,21)/t14-,15+/m1/s1 |

InChI-Schlüssel |

YKYAJJXVFLXWJK-CABCVRRESA-N |

Isomerische SMILES |

CCC1=CC=CC=C1[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C |

Kanonische SMILES |

CCC1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Stepwise Synthesis (Adapted from Patent CN111072543B and related literature)

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution on glycine ethyl ester | Glycine ethyl ester, halogenated reagent (e.g., methyl chloroformate), triethylamine, dichloromethane, 0 °C to room temp, 3 h | Formation of intermediate compound 1 with protected amino group |

| 2 | Ring closure via Michael addition | Compound 1, ethyl acrylate, lithium tert-butoxide, closed system | Formation of compound 2 with pyrrolidine ring |

| 3 | Nucleophilic substitution to introduce halogen | Compound 2, halogen source | Compound 3 with halogen substituent for further coupling |

| 4 | Coupling reaction to install 2-ethylphenyl group | Compound 3, vinyl boron anhydride pyridine complex, palladium acetate, potassium carbonate, nitrogen atmosphere | Compound 4 with 2-ethylphenyl substituent |

| 5 | Catalytic hydrogenation | Compound 4, triethylamine, ruthenium catalyst, methanol, hydrogen gas, 66 °C, 4-6 h | Compound 5 with reduced double bonds and stereochemistry set |

| 6 | Hydrolysis and deprotection | Compound 5, sodium hydroxide solution, room temp, 0.5-3 h; acidification with dilute HCl, extraction with ethyl acetate | Target compound (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid |

Notes on Reaction Conditions and Purification

- The Boc protecting group is introduced early to prevent side reactions on the nitrogen.

- Reactions are typically carried out under inert atmosphere (nitrogen) to avoid oxidation.

- Purification involves standard organic techniques such as extraction, drying over anhydrous sodium sulfate, filtration, and solvent evaporation under reduced pressure.

- Chromatography may be used to purify intermediates and final product to achieve high purity (>98%).

- The stereochemistry is controlled by choice of chiral catalysts and reaction conditions, ensuring the (3R,4S) configuration.

Analytical Data and Research Findings

| Parameter | Data |

|---|---|

| Molecular Formula | C18H25NO4 |

| Molecular Weight | 319.40 g/mol |

| Purity | ≥98% (HPLC) |

| Stereochemistry | (3R,4S) confirmed by chiral HPLC and NMR |

| Physical State | Solid, typically white to off-white powder |

| Stability | Stable under dry, refrigerated conditions (2-8 °C) |

Research indicates that the synthetic route described provides:

- High yield and chiral purity due to mild reaction conditions and efficient catalysts.

- Simple and cost-effective raw materials such as glycine ethyl ester.

- Straightforward purification steps minimizing by-products.

- Flexibility to modify substituents on the phenyl ring for analog synthesis.

Summary Table of Preparation Method

| Stage | Reaction Type | Key Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Nucleophilic substitution | Glycine ethyl ester, methyl chloroformate, triethylamine | 0 °C to RT, 3 h | Protect amino group |

| 2 | Michael addition (ring closure) | Ethyl acrylate, lithium tert-butoxide | Closed system | Form pyrrolidine ring |

| 3 | Halogenation | Halogen source (Br, Cl) | Standard conditions | Prepare for coupling |

| 4 | Palladium-catalyzed coupling | Vinyl boron anhydride pyridine complex, Pd(OAc)2, K2CO3 | N2 atmosphere | Install 2-ethylphenyl group |

| 5 | Catalytic hydrogenation | Ru catalyst, triethylamine, H2, MeOH | 66 °C, 4-6 h | Reduce double bonds, set stereochemistry |

| 6 | Hydrolysis and deprotection | NaOH, dilute HCl, ethyl acetate extraction | RT, 0.5-3 h | Remove protecting groups, yield final acid |

Analyse Chemischer Reaktionen

Esterification of the Carboxylic Acid Group

The carboxylic acid moiety undergoes esterification with alcohols under acidic or coupling conditions. Common reagents include thionyl chloride (SOCl₂) for chloride intermediate formation, followed by alcohol addition.

Example Reaction:

| Reagent | Conditions | Product |

|---|---|---|

| Methanol + H₂SO₄ | Reflux, 12 h | Methyl ester |

| Ethanol + DCC | RT, 24 h | Ethyl ester |

Amide Formation

The carboxylic acid reacts with primary or secondary amines via coupling agents like EDCl/HOBt or DCC to form amides.

Example Reaction:

| Amine | Coupling Agent | Yield |

|---|---|---|

| Benzylamine | EDCl/HOBt | ~75% (theoretical) |

| Morpholine | DCC | ~68% (theoretical) |

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or HCl in dioxane.

Reaction Pathway:

| Acid | Time | Efficiency |

|---|---|---|

| TFA | 1–2 h | >95% |

| HCl/dioxane | 4–6 h | ~90% |

Pyrrolidine Ring Functionalization

The pyrrolidine ring participates in:

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃).

-

Cycloadditions : Engages in [3+2] cycloadditions with dipolarophiles like nitrones.

Key Consideration : Steric hindrance from the 2-ethylphenyl group may reduce reactivity at the 4-position of the pyrrolidine ring.

Stability Under Reaction Conditions

-

pH Sensitivity : Stable in neutral to mildly acidic conditions but degrades in strong bases (pH > 10).

Comparative Reactivity

The table below contrasts reactions of this compound with structurally similar analogs:

Mechanistic Insights

-

Esterification : Proceeds via nucleophilic acyl substitution (carboxylic acid → acyl chloride → ester).

-

Boc Deprotection : Acid-catalyzed cleavage of the carbamate group generates a carbamic acid intermediate, which decomposes to release CO₂.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound is primarily studied for its potential therapeutic effects due to its unique structural features, including a pyrrolidine ring and a tert-butoxycarbonyl protecting group. These characteristics enhance its reactivity and biological activity, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine carboxylic acids can exhibit antimicrobial properties. The presence of the tert-butoxycarbonyl group allows for selective modifications, which can enhance the compound's efficacy against specific microbial strains.

Case Study:

A study demonstrated that similar pyrrolidine derivatives showed significant activity against Gram-positive bacteria, suggesting that (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid could be explored further in this context.

Enzyme Inhibition

The compound may interact with various enzymes, potentially acting as an inhibitor or modulator of enzyme activity. This property is crucial for developing drugs targeting specific biochemical pathways.

Data Table: Potential Enzyme Targets

| Enzyme Type | Mechanism of Action | Reference |

|---|---|---|

| Proteases | Inhibition through binding | |

| Kinases | Modulation of phosphorylation | |

| Lipases | Competitive inhibition |

Organic Synthesis Applications

In organic chemistry, (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid serves as a versatile intermediate in the synthesis of more complex molecules.

Synthesis of Bioactive Compounds

The compound can be utilized to synthesize various bioactive molecules through reactions such as nucleophilic substitution and coupling reactions. Its protecting group allows for selective functionalization without interference from amine groups.

Synthesis Pathway Example:

A typical synthetic route involves:

- Protection of amine functionality using the tert-butoxycarbonyl group.

- Formation of the pyrrolidine ring through cyclization.

- Subsequent functional group modifications to introduce desired substituents.

Biochemical Research Applications

The unique structural features of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid make it an interesting subject for biochemical studies.

Interaction Studies

Research focusing on how this compound interacts with biological targets can provide insights into its mechanism of action and potential therapeutic uses.

Data Table: Interaction Studies

Wirkmechanismus

The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then participate in various biochemical pathways. The ethylphenyl group may enhance the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in the substituents on the phenyl ring or the pyrrolidine backbone. Below is a comparative analysis:

Biologische Aktivität

The compound (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group, positions it as a candidate for various therapeutic applications.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 319.39 g/mol. The structure can be represented as follows:

The biological activity of this compound is primarily linked to its interactions with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Modulation : The compound may act as an inhibitor or activator of various enzymes, influencing metabolic pathways.

- Receptor Binding : Its structural features allow it to bind to receptor sites, potentially altering signaling pathways.

- Protein Interaction : It may change protein conformation, affecting protein-protein interactions and cellular responses.

Antiviral Properties

Research indicates that compounds similar to (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid have exhibited antiviral properties. Studies suggest that these compounds can inhibit viral replication by targeting viral enzymes or host cell receptors critical for viral entry and propagation .

Anticancer Potential

Preliminary studies have shown that pyrrolidine derivatives can exhibit anticancer activity by inducing apoptosis in cancer cells. The ability of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid to modulate key signaling pathways involved in cell growth and survival is under investigation .

Study 1: Enzyme Inhibition

In a recent study, the compound was tested for its ability to inhibit specific enzymes involved in metabolic processes. The results indicated significant inhibition of enzyme activity at micromolar concentrations, suggesting potential applications in metabolic disorders.

Study 2: Receptor Interaction

Another study focused on the interaction of this compound with G protein-coupled receptors (GPCRs). The findings demonstrated that it could modulate receptor activity, influencing downstream signaling pathways involved in inflammation and pain response .

Comparative Analysis with Similar Compounds

To understand the unique properties of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid, a comparison with structurally similar compounds is essential:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (2S,4S)-4-(methoxymethyl)-1-tert-butoxycarbonylpyrrolidine-2-carboxylic acid | Structure | Different substituents affecting reactivity |

| (2S,5S)-1-[n-(methoxycarbonyl)-l-valyl]-5-methylpyrrolidin-2-carboxylic acid | Structure | Valine moiety introduces different biological interactions |

| 4-(2-methoxyphenyl)pyrrolidine-3-carboxylic acid | Structure | Lacks tert-butoxycarbonyl group |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid, and how can stereochemical purity be ensured?

- Methodology : Multi-step synthesis typically involves palladium-catalyzed cross-coupling reactions or chiral pool strategies. For example, tert-butoxycarbonyl (Boc) protection is introduced early to stabilize the pyrrolidine nitrogen. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis, with monitoring by chiral HPLC or polarimetry . Post-synthetic Boc deprotection (e.g., using HCl/dioxane) requires careful pH control to avoid racemization .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodology :

- NMR : H and C NMR confirm regiochemistry and Boc-group integrity. Aromatic protons in the 2-ethylphenyl moiety appear as distinct multiplets (δ 6.5–7.5 ppm) .

- Mass Spectrometry : High-resolution ESI-MS or APCI-MS validates molecular weight (e.g., expected [M+H] for CHNO: ~320.18 Da) .

- HPLC : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) assesses purity (>95% required for pharmacological studies) .

Q. What safety precautions are essential when handling this compound in the lab?

- Methodology :

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of fine powders (dust/mist formation) .

- First Aid : In case of skin contact, wash immediately with water for 15 minutes; consult a physician and provide the SDS .

- Storage : Store in a cool, dry place (<4°C) under inert gas (argon/nitrogen) to prevent Boc-group hydrolysis .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of this compound in solution?

- Methodology :

- DFT Calculations : Optimize geometry using Gaussian or ORCA at the B3LYP/6-31G(d) level to evaluate torsional angles in the pyrrolidine ring and Boc-group orientation .

- Molecular Dynamics (MD) : Simulate solvation in DMSO or water (AMBER force field) to assess aggregation propensity, critical for bioavailability studies .

Q. What strategies resolve low yields during the coupling of the 2-ethylphenyl group to the pyrrolidine core?

- Methodology :

- Catalyst Screening : Test Pd(OAc)/XPhos or CuI/ligand systems for Suzuki-Miyaura coupling, optimizing temperature (80–100°C) and solvent (toluene/DMF) .

- Steric Mitigation : Introduce temporary protecting groups (e.g., silyl ethers) on the pyrrolidine to reduce steric hindrance .

- In Situ Monitoring : Use TLC (silica, hexane/EtOAc) or LC-MS to detect intermediates and adjust reaction times .

Q. How do electronic effects of the 2-ethylphenyl substituent influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodology :

- Hammett Analysis : Compare reaction rates of derivatives with electron-donating (e.g., -OCH) vs. electron-withdrawing (e.g., -CN) groups at the phenyl position. Use kinetic studies (UV-Vis or F NMR for fluorinated analogs) .

- DFT Frontier Orbitals : Calculate HOMO/LUMO energies to predict sites of electrophilic attack .

Q. What experimental evidence supports the absence of diastereomer formation during Boc protection/deprotection?

- Methodology :

- Chiral Chromatography : Use Daicel Chiralpak IC-3 columns (hexane/IPA) to detect enantiomeric excess (>99% ee) .

- Variable-Temperature NMR : Monitor for coalescence of diastereotopic signals, indicating dynamic stereochemical instability .

Data Contradictions and Resolution

Q. Conflicting solubility reports in polar vs. nonpolar solvents: How to design a recrystallization protocol?

- Resolution :

- Solvent Screening : Test binary mixtures (e.g., EtOAc/hexane or DMF/water) to identify optimal crystallization conditions. For example, solubility in DMF (high) vs. acetonitrile (low) suggests gradient cooling for crystal growth .

- PXRD : Compare experimental vs. simulated powder patterns to confirm polymorph purity .

Q. Discrepancies in reported biological activity: How to validate target engagement?

- Methodology :

- SPR/BLI : Measure binding kinetics to target proteins (e.g., kinases) at varying concentrations (1 nM–10 µM). Use negative controls (e.g., Boc-deprotected analog) to confirm specificity .

- Cellular Assays : Combine Western blot (downstream signaling) with siRNA knockdown to establish mechanism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.